molecular formula C10H5BrN2 B1330092 2-(4-Bromobenzylidene)malononitrile CAS No. 2826-24-6

2-(4-Bromobenzylidene)malononitrile

Cat. No.: B1330092
CAS No.: 2826-24-6
M. Wt: 233.06 g/mol
InChI Key: MYMFYWGVTXOLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobenzylidene)malononitrile, provided at a high purity of 99%, is a chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol . This compound is characterized by its high melting point of 163 °C . The CAS Registry Number for this compound is 2826-24-6 . Researchers are advised to handle this material with appropriate safety precautions, including working in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . The product should be stored in a tightly closed container in a dry, cool, and well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFYWGVTXOLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277040
Record name [(4-Bromophenyl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-24-6
Record name 4-Bromobenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 532
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-Bromophenyl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Insights for 2 4 Bromobenzylidene Malononitrile

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation stands as a cornerstone for the formation of carbon-carbon bonds and is widely employed for producing α,β-unsaturated compounds like 2-(4-bromobenzylidene)malononitrile. nih.govbhu.ac.in The reaction is typically catalyzed by a base, which deprotonates the active methylene (B1212753) group of malononitrile (B47326), leading to a nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde (B125591). Subsequent dehydration yields the final product.

Catalytic Systems for this compound Formation

A diverse array of catalysts has been explored to facilitate the Knoevenagel condensation for the synthesis of this compound, ranging from traditional homogeneous and heterogeneous catalysts to more sustainable biocatalytic and advanced material-based systems.

Homogeneous catalysts, such as amines and ammonium (B1175870) salts, have been traditionally used but present challenges in catalyst recovery and product separation. nih.govresearchgate.net To address these limitations, significant research has focused on heterogeneous catalysts, which offer advantages like easy separation, reusability, and reduced waste generation. mdpi.comrsc.org

Ionic Liquids (ILs): Brønsted-acidic ionic liquids have emerged as efficient and eco-friendly homogeneous catalysts for the Knoevenagel condensation. asianpubs.org For instance, 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulphate and N-(4-sulphonic acid)butylpyridinium hydrogen sulphate have demonstrated good catalytic activities in water, leading to high yields of the desired product in short reaction times. asianpubs.org The catalyst can be recycled, although a gradual decline in activity may be observed. asianpubs.org

Supported Catalysts: Various materials have been employed as supports for catalysts to enhance their stability and reusability. Examples include:

KF-montmorillonite: This solid-supported catalyst has been used for the Knoevenagel condensation in the heterogeneous phase, providing good yields of the substituted alkenes. sci-hub.se

NiCu@MWCNT nanohybrids: These bimetallic nanoparticles supported on multi-walled carbon nanotubes have shown high catalytic performance for the Knoevenagel condensation under mild conditions, with the ability to be recovered and reused. nih.govresearchgate.netresearchgate.net

Calcium Ferrite (CaFe2O4) Nanoparticles: These have been utilized as a cost-effective and efficient heterogeneous catalyst in methanol (B129727), offering high yields and easy magnetic separation for reuse. orientjchem.org

Layered Double Hydroxides (LDHs): Cu─Mg─Al LDH has proven to be a viable alternative to conventional catalysts, exhibiting excellent activity and stability over multiple cycles. researchgate.net

A comparative analysis of different catalytic systems is presented in the table below:

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Brønsted-acidic IL4-Bromobenzaldehyde, MalononitrileWater70MinutesHigh asianpubs.org
KF-montmorillonite4-Bromobenzaldehyde, MalononitrileDMF803 hGood sci-hub.se
NiCu@MWCNT4-Bromobenzaldehyde, MalononitrileH2O/CH3OH (1:1)25-High nih.gov
CaFe2O4 NPs4-Bromobenzaldehyde, MalononitrileMethanol-Shorter timeExcellent orientjchem.org
Cu─Mg─Al LDH4-Bromobenzaldehyde, MalononitrileEthanol80->90 researchgate.net

In the pursuit of greener synthetic methods, biocatalysis has gained significant attention. researchgate.net This approach utilizes enzymes or whole microorganisms as catalysts, often operating under mild conditions.

Plant Extracts: Agro-waste extracts, which are rich in basic compounds like potassium and sodium carbonate, have been successfully employed as catalysts for the Knoevenagel condensation. acgpubs.org This method offers a cost-effective and environmentally friendly alternative, with the potential for direct product isolation without the need for organic solvents. acgpubs.org For example, lemon juice has been used as a natural catalyst for the Knoevenagel condensation of aromatic aldehydes with malononitrile in the absence of a solvent, providing good yields. lookchem.com

Microorganisms: The marine-derived fungus Penicillium citrinum has been utilized for the biocatalytic ene-reduction of Knoevenagel condensation products. unifap.br While this study focused on the reduction of the C=C double bond, it highlights the potential of microorganisms in transformations involving these compounds. The success of such bioreductions is often dependent on the electronic effects of the substituents on the aromatic ring. unifap.br

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of porous crystalline materials with significant potential as heterogeneous catalysts. researchgate.netresearchgate.net Their high surface area, tunable porosity, and the presence of active metal sites and functional organic linkers make them highly effective for various organic transformations, including the Knoevenagel condensation. researchgate.netmdpi.com

Several MOFs have been investigated as catalysts for this reaction, including:

Amine-functionalized MOFs: MOFs containing amino groups, such as UMCM-1-NH2 and IRMOF-3, act as basic catalysts and have shown higher activity than their homogeneous counterparts. researchgate.netuj.ac.za The catalytic performance can be influenced by the nature of the amine functional group. nih.gov

Al-based MOFs: MOFs like CAU-1-NH2 and CAU-10-NH2 have been studied for their catalytic activity in the Knoevenagel condensation, with selectivity towards the desired product being influenced by the MOF structure. rsc.org

Cu-based MOFs: Amino-modified hexagonal Cu-based MOFs have been shown to be efficient heterogeneous catalysts for the Knoevenagel condensation, with the presence of both Lewis acid and basic sites contributing to their high activity. nih.gov

Hierarchical MOFs: Creating hierarchical pores within MOFs, for instance in Cu-BTC, can enhance the diffusion of bulky reactants and products, leading to improved catalytic performance. nih.gov

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions and solvent systems is crucial for maximizing the yield and selectivity of this compound synthesis while minimizing the environmental impact.

Reaction Conditions:

Temperature: The reaction temperature can significantly influence the reaction rate. While some catalytic systems operate efficiently at room temperature, others may require elevated temperatures to achieve high yields. nih.govorientjchem.org

Catalyst Loading: The amount of catalyst used can affect the reaction efficiency. Optimization studies are often conducted to determine the minimum amount of catalyst required for optimal performance. asianpubs.org

Reaction Time: Reaction times can vary from a few minutes to several hours depending on the catalyst, solvent, and temperature. asianpubs.orgsci-hub.senih.gov Microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods. unifap.brnih.govmdpi.com

Solvent Systems: The choice of solvent plays a critical role in the Knoevenagel condensation. researchgate.net

Water: Water is considered a green and inexpensive solvent and has been shown to be an excellent medium for the Knoevenagel condensation catalyzed by Brønsted-acidic ionic liquids. asianpubs.org Catalyst-free Knoevenagel reactions in water have also been explored, offering a sustainable approach. rsc.orgrsc.orgresearchgate.net

Ethanol: Ethanol is another commonly used solvent that has been found to be effective, particularly in reactions catalyzed by Cu─Mg─Al LDH. mdpi.comresearchgate.net

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) can favor the kinetics of the reaction, leading to high conversions and selectivity in short reaction times. sci-hub.seresearchgate.net

Solvent-Free Conditions: Conducting the reaction under solvent-free conditions, often with microwave or ultrasound assistance, is a highly desirable green chemistry approach that can lead to high yields and simplified work-up procedures. bhu.ac.inlookchem.commdpi.com Mechanochemical methods, such as ball milling, also offer a solvent-free route to the Knoevenagel condensation. rsc.orgresearchgate.net

The following table summarizes the effect of different solvents on the Knoevenagel condensation:

SolventPolarityEffect on ReactionReference
WaterPolar ProticExcellent yields with specific catalysts, green solvent asianpubs.org
EthanolPolar ProticEffective for certain heterogeneous catalysts mdpi.comresearchgate.net
DMFPolar AproticFavors reaction kinetics, high conversion and selectivity researchgate.net
TolueneNonpolarLonger reaction times compared to polar solvents researchgate.net
Solvent-Free-Environmentally benign, often high yields bhu.ac.inmdpi.com

Mechanistic Studies of this compound Synthesis via Knoevenagel Condensation

The mechanism of the Knoevenagel condensation is well-established and proceeds through a series of steps. asianpubs.org In the presence of a base, the active methylene group of malononitrile is deprotonated to form a carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde, forming an aldol-type intermediate. This intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final product, this compound. nih.gov

Studies have shown that both acidic and basic sites on a catalyst surface can be necessary for high catalytic activity. nih.gov The reaction can also exhibit an induction period, suggesting a possible autocatalytic pathway. nih.gov In the context of MOF-catalyzed reactions, the basic sites on the framework are believed to facilitate the initial deprotonation of malononitrile. osti.gov For catalyst-free reactions in water, it is proposed that water itself can mediate the reaction. researchgate.net

Subsequent Reactivity and Derivatization Pathways of this compound

The reactivity of this compound is characterized by the presence of several functional groups: a brominated aromatic ring, a reactive electrophilic carbon-carbon double bond, and two nitrile groups. This combination of features makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and a substrate for biocatalytic transformations.

Chemical Transformations Involving the this compound Scaffold

The electron-deficient nature of the double bond in this compound, conferred by the two electron-withdrawing nitrile groups, makes it an excellent Michael acceptor. This reactivity is widely exploited in multicomponent reactions to construct complex molecular architectures.

One prominent application is in the synthesis of pyrano[2,3-c]pyrazole derivatives . These compounds are often synthesized through a four-component reaction involving an aromatic aldehyde (like 4-bromobenzaldehyde, which would form the this compound intermediate in situ), malononitrile, a β-ketoester such as ethyl acetoacetate, and hydrazine (B178648) hydrate. nih.gov Various catalysts, including magnetic nanoparticles like Fe3O4@SiO2 and yttrium iron garnet (Y3Fe5O12), have been employed to facilitate this reaction, often under green conditions such as in water/ethanol mixtures or solvent-free systems. nih.gov These reactions proceed in high yields and the catalysts can often be recycled. nih.gov

Similarly, the scaffold is used in the synthesis of substituted dihydropyridines . For instance, a one-pot, catalyst-free, three-component reaction of benzylidenemalononitriles (including bromo-substituted variants), malononitrile, and various amines in methanol can produce substituted 1,4-dihydropyridine (B1200194) derivatives. indexcopernicus.com The structure of these complex products has been confirmed using techniques like NMR and X-ray crystallography. indexcopernicus.com

Another example of derivatization involves the reaction of this compound with carbon disulfide and an active methylene compound in the presence of a base like lithium hydroxide. This leads to the formation of ketene (B1206846) dithioacetals, which are themselves versatile synthetic intermediates. researchgate.net

The following table summarizes representative chemical transformations starting from or involving the this compound scaffold.

ReactantsCatalyst/ConditionsProduct TypeRef.
4-Bromobenzaldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateYttrium Iron Garnet (Y3Fe5O12), 80 °C, solvent-freeSubstituted pyranopyrazole nih.gov
This compound, Malononitrile, 2-ThiophenemethylamineMethanol, room temperatureSubstituted 1,4-dihydropyridine indexcopernicus.com
This compound, Malononitrile Dimer, MorpholineEthanol, 25 °C6-Amino-2-(dicyanomethylene)-1,2-dihydropyridine salt sciforum.net

Bioreduction of the Olefinic Double Bond in Malononitrile Derivatives

The activated carbon-carbon double bond in malononitrile derivatives is an ideal target for asymmetric bioreduction, a process that uses enzymes to introduce chirality with high selectivity. This approach is a sustainable alternative to traditional chemical hydrogenation. nih.gov

The enzymes primarily responsible for the bioreduction of the C=C bond in compounds like this compound are ene-reductases (ERs) , which belong to the 'Old Yellow Enzyme' (OYE) family of flavoproteins. nih.gov These enzymes catalyze the asymmetric reduction of α,β-unsaturated compounds using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov The reaction is highly chemoselective, targeting the C=C double bond while leaving other functional groups, such as nitriles or aromatic halides, untouched. acs.orgresearchgate.net

Recent studies have demonstrated a one-pot, two-stage photoenzymatic strategy for synthesizing β-chiral malononitrile derivatives. rsc.org This process first involves a photocatalytic Knoevenagel condensation to form the benzylidenemalononitrile (B1330407) intermediate, followed by an asymmetric hydrogenation catalyzed by an ene-reductase. This method has achieved excellent yields (up to 99%) and outstanding enantiomeric excess (ee > 99%). rsc.org

The stereochemical outcome of the bioreduction is highly dependent on the specific ene-reductase used. Different enzymes can exhibit opposite stereopreferences, providing access to either the (R) or (S) enantiomer of the product. nih.gov For example, in the reduction of citral, OYE1 and OYE2 produce the (R)-enantiomer, while other reductases can yield the (S)-enantiomer. acs.org This stereocomplementarity is a significant advantage of biocatalysis, allowing for the targeted synthesis of specific chiral molecules. nih.gov The choice of enzyme, cofactor, and reaction conditions can be tailored to achieve the desired stereoisomer. acs.org

Molecular docking and dynamics simulations have been used to explain the differences in stereoselectivity and reactivity among various ene-reductases, providing insight into the enzyme-substrate interactions that govern the reaction's outcome. rsc.org

The table below highlights key aspects of the enzymatic reduction of malononitrile derivatives.

Enzyme FamilyReaction TypeKey FeaturesSelectivityRef.
Ene-Reductases (ERs) / Old Yellow Enzymes (OYEs)Asymmetric reduction of C=C double bondRequires NADH or NADPH cofactor; Sustainable alternative to chemical methodsHigh chemoselectivity (C=C vs. other groups); High enantioselectivity (ee > 99%); Access to both (R) and (S) enantiomers by selecting different enzymes nih.govrsc.org
Ene-Reductases (e.g., OYE1, OYE2, NCR)Asymmetric hydrogenationCan be part of one-pot, multi-step enzymatic cascadesStereoselectivity can be influenced by the specific enzyme and reaction conditions (e.g., cofactor) acs.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Bromobenzylidene Malononitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, detailed information about the molecular framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the hydrogen atoms within a molecule. For 2-(4-Bromobenzylidene)malononitrile, the ¹H NMR spectrum is expected to show distinct signals for the vinyl proton and the aromatic protons. The vinyl proton, being part of a conjugated system and deshielded by the electron-withdrawing cyano groups, typically appears as a singlet in the downfield region. The aromatic protons on the 4-bromophenyl group usually appear as two doublets, characteristic of a para-substituted benzene (B151609) ring.

While specific data for this compound is available, comparing it with its derivatives provides valuable insights into the electronic effects of different substituents on the chemical shifts. For instance, an electron-withdrawing nitro group is expected to shift the proton signals further downfield compared to an electron-donating methoxy (B1213986) group.

Below is a table summarizing the ¹H NMR data for this compound and some of its derivatives in a Chloroform-d (CDCl₃) solvent.

CompoundAromatic Protons (ppm)Vinyl Proton (ppm)Other Protons (ppm)
This compound 7.85 (d, 2H), 7.52 (d, 2H)7.74 (s, 1H)-
2-Benzylidenemalononitrile 7.91 (d, 2H), 7.57 (m, 3H)7.79 (s, 1H)-
2-(4-Chlorobenzylidene)malononitrile 7.85 (d, 2H), 7.52 (d, 2H)7.74 (s, 1H)-
2-(4-Nitrobenzylidene)malononitrile (B1204218) 8.39 (d, 2H), 8.07 (d, 2H)7.89 (s, 1H)-
2-(4-Methoxybenzylidene)malononitrile 7.92 (d, 2H), 7.02 (d, 2H)7.66 (s, 1H)3.92 (s, 3H, -OCH₃)

d = doublet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbon atoms of the malononitrile (B47326) group (the quaternary carbon and the two nitrile carbons), the vinyl carbons, and the carbons of the bromophenyl ring. The chemical shifts of these carbons are influenced by their electronic environment.

The table below presents the ¹³C NMR spectral data for this compound and related derivatives in CDCl₃, highlighting the effect of the substituent on the phenyl ring on the carbon chemical shifts. scielo.br

CompoundAromatic Carbons (ppm)Vinyl Carbons (ppm)Nitrile Carbons (ppm)Malononitrile Quaternary Carbon (ppm)Other Carbons (ppm)
This compound 131.84, 130.07, 129.25158.31, 141.16113.44, 112.3483.31-
2-Benzylidenemalononitrile 134.54, 130.77, 130.61159.97113.62, 112.4782.56-
2-(4-Chlorobenzylidene)malononitrile 141.1, 131.7, 130.0, 129.2158.2112.6, 111.686.9-
2-(4-Nitrobenzylidene)malononitrile 150.33, 135.80, 131.32156.94112.64, 111.6087.48-
2-(4-Methoxybenzylidene)malononitrile 164.80, 133.46, 124.01, 115.12158.89114.43, 113.3478.5555.79 (-OCH₃)

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups.

The most prominent peaks include the sharp, strong absorption band for the nitrile group (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Another key feature is the stretching vibration of the carbon-carbon double bond (C=C) of the benzylidene group, which appears in the 1580-1640 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

For comparison, the IR spectrum of 2-(4-chlorobenzylidene)malononitrile shows a characteristic nitrile peak at 2235 cm⁻¹ and a C=C stretching vibration at 1580 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition. The molecular weight of this compound is 233.06 g/mol . chemicalbook.com

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a characteristic signature for a compound containing one bromine atom.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of the compound in the solid state.

Crystal Packing and Unit Cell Characteristics

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of a closely related derivative, 2-(4-methylbenzylidene)malononitrile, offers valuable insights. researchgate.net The crystal structure of this derivative reveals that the molecule is nearly planar. researchgate.net In the crystal, the molecules are arranged in a head-to-tail stacking fashion. researchgate.net

For 2-(4-methylbenzylidene)malononitrile, the crystal system is triclinic with the space group P1. researchgate.net The unit cell parameters are reported as a = 7.0043 Å, b = 7.5270 Å, c = 9.5396 Å, with α = 106.757°, β = 96.592°, and γ = 105.204°. researchgate.net It is plausible that this compound would adopt a similar planar conformation and crystal packing arrangement, potentially influenced by halogen bonding interactions involving the bromine atom.

Molecular Conformation, Torsion Angles, and Planarity Analysis

The molecular architecture of this compound and its derivatives is characterized by a largely planar core structure with conformational flexibility arising from the rotation of substituent groups. The central benzylidenemalononitrile (B1330407) framework in several derivatives is observed to be nearly planar. For instance, in 2-(4-methylbenzylidene)malononitrile, the molecule is approximately planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of 0.023 Å. nih.govresearchgate.net Similarly, the benzylidenemalononitrile unit in 2-(4-nitrobenzylidene)malononitrile is described as nearly planar, exhibiting a maximum deviation of only 0.129 Å for a terminal nitrogen atom. nih.govresearchgate.net

CompoundGroup 1Group 2Dihedral/Torsion Angle (°)Reference
2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrileBromophenyl Ring 1Central Benzylidene Ring68.7(1) nih.gov
2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrileBromophenyl Ring 2Central Benzylidene Ring69.3(1) nih.gov
2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrileMalononitrile GroupCentral Benzylidene Ring5.8(1) nih.gov
2-(4-Nitrobenzylidene)malononitrileNitro GroupBenzene Ring8.8(3) nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., C-H···N Hydrogen Bonding, π-π Stacking)

The crystal packing and supramolecular assembly of this compound derivatives are governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. The specific nature and strength of these interactions are highly dependent on the molecular substituents.

Weak C-H···N hydrogen bonds are a prominent feature in the crystal structure of several derivatives. In the crystal of 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile, molecules are linked by weak C-H···N hydrogen bonds, forming layers parallel to the bc crystallographic plane. nih.gov These interactions involve hydrogen atoms from the central and terminal phenyl rings acting as donors to the nitrogen atoms of the cyano groups on adjacent molecules. The specific geometries of these bonds have been determined, further characterizing the packing arrangement. nih.gov In contrast, some derivatives like 2-(4-nitrobenzylidene)malononitrile feature an intramolecular C-H···N hydrogen bond, which primarily serves to stabilize the molecular conformation rather than drive intermolecular assembly. nih.govresearchgate.net

However, not all derivatives exhibit significant directional intermolecular forces. In the crystal structure of 2-(4-methylbenzylidene)malononitrile, there are no significant intermolecular interactions reported. nih.govresearchgate.net Instead, the molecules adopt a head-to-tail stacking arrangement along the nih.gov crystal axis, likely driven by the optimization of packing density and van der Waals forces rather than specific, directional bonds. nih.govresearchgate.net This highlights the critical role that substituents play in dictating the supramolecular chemistry of this class of compounds.

CompoundInteraction TypeDonor-H···AcceptorDistance (D···A, Å)Angle (D-H···A, °)Reference
2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrileIntermolecular C-H···NC4···N33.438(5)169 nih.gov
2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrileIntermolecular C-H···NC6···N23.404(5)145 nih.gov
2-(4-(diphenylamino)benzylidene)malononitrile (A-2 form)Intermolecular π-π stacking--- mdpi.com
2-(4-methylbenzylidene)malononitrileStacking (head-to-tail)--- nih.govresearchgate.net

Computational and Theoretical Investigations of 2 4 Bromobenzylidene Malononitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing detailed insights into the electronic structure and various properties of molecules. These computational methods allow for the accurate prediction of molecular geometries, spectroscopic characteristics, and electronic behavior, complementing and guiding experimental research.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. It is widely applied to predict the properties of benzylidenemalononitrile (B1330407) derivatives.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For benzylidenemalononitrile derivatives, this process typically involves using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d,p) or higher. This level of theory has been shown to be effective for optimizing the geometries of similar organic compounds.

The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. For 2-(4-Bromobenzylidene)malononitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. A key aspect of the conformational analysis would be the determination of the planarity of the molecule. Studies on analogous structures, such as 2-(4-methylbenzylidene)malononitrile, have shown that the benzylidenemalononitrile unit is nearly planar. This planarity is crucial as it facilitates π-electron delocalization across the molecule, which significantly influences its electronic and optical properties. The bromine atom, being a substituent on the phenyl ring, generally does not induce significant deviation from planarity.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) are highly valuable. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to predict ¹H and ¹³C NMR spectra. While specific DFT-predicted values for this compound are not readily available in the surveyed literature, experimental data provides a benchmark for future computational studies.

Experimental NMR Data for this compound in CDCl₃
NucleusChemical Shift (δ, ppm)
¹H7.77 (t, J = 5.5 Hz, 2H), 7.73 (s, 1H), 7.71 – 7.68 (m, 2H)
¹³C158.55, 133.17, 131.90, 130.02, 129.73, 113.54, 112.42, 83.56

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. Key predicted vibrations for this compound would include the characteristic C≡N stretching frequency of the nitrile groups (typically appearing around 2220-2240 cm⁻¹ experimentally), C=C stretching of the aromatic ring and the vinylidene bridge, and the C-Br stretching frequency.

UV-Vis Spectroscopy: The electronic absorption properties are explored in the following section on TD-DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Absorption

To understand the optical properties, such as the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. Starting from the optimized ground-state geometry obtained by DFT, TD-DFT calculates the energies of electronic excited states. This allows for the prediction of the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the principal electronic transition is expected to be a π → π* transition, involving the delocalized electron system that extends from the bromophenyl ring to the malononitrile (B47326) group. This intramolecular charge transfer (ICT) character is typical for donor-π-acceptor systems. TD-DFT simulations on related compounds have shown that substituents on the phenyl ring significantly influence the absorption spectra. For instance, replacing the bromo substituent with a chloro group can lead to a shift in the absorption maxima due to the different electron-withdrawing strengths of the halogens.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational chemistry provides a suite of descriptors that help in analyzing the electronic structure and predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical parameter. A small energy gap is generally associated with high chemical reactivity, low kinetic stability, and higher polarizability. For this compound, a calculated HOMO-LUMO gap has been reported.

Calculated Frontier Molecular Orbital Energy Gap
ParameterValue
HOMO-LUMO Gap (ΔE)3.2 eV

This relatively moderate gap suggests that the molecule is stable but can participate in electronic transitions upon absorption of light, which is consistent with its character as a chromophore.

Orbital Distribution: The spatial distribution of the HOMO and LUMO provides insight into the molecule's reactivity. For a donor-π-acceptor molecule like this compound, the HOMO is typically localized on the more electron-rich part of the molecule, which is the bromophenyl ring (the donor part) and the π-bridge. The LUMO, conversely, is expected to be concentrated on the electron-deficient malononitrile group (the acceptor part). This separation of the HOMO and LUMO is the basis for the intramolecular charge transfer upon electronic excitation, where an electron is promoted from the HOMO to the LUMO, effectively moving electron density from the phenyl ring towards the nitrile groups. This charge transfer is fundamental to the non-linear optical properties observed in this class of compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

In the MEP map of a molecule, different colors represent varying electrostatic potential values. Typically, regions of negative electrostatic potential, often colored red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. Conversely, areas with positive electrostatic potential, usually depicted in blue, are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

For molecules structurally similar to this compound, MEP analysis reveals distinct charge distribution patterns. The red regions, indicating negative potential, are generally located around the nitrogen atoms of the cyano groups, highlighting them as the primary sites for electrophilic interactions. The blue regions, signifying positive potential, are often observed around the hydrogen atoms of the benzene (B151609) ring, marking them as potential sites for nucleophilic interactions. The bromine atom, with its electron-withdrawing nature, also influences the electrostatic potential of the aromatic ring.

Table 1: General MEP Color Coding and Interpretation

ColorPotential RangeInterpretation
RedNegativeHigh electron density, susceptible to electrophilic attack (e.g., cyano groups)
BluePositiveLow electron density, susceptible to nucleophilic attack (e.g., hydrogen atoms)
GreenNeutralVan der Waals surface

Global Reactivity Parameters (e.g., Chemical Hardness, Electronegativity, Softness)

Global reactivity parameters, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity and stability. These parameters include electronegativity (χ), chemical hardness (η), and softness (S).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease with which a molecule can undergo a chemical reaction.

For benzylidenemalononitriles, these parameters can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on related benzylidenemalononitriles have utilized these parameters to predict their reactivity in various chemical reactions, such as their interactions with nucleophiles. The electrophilicity index (ω), another important parameter, is used to quantify the electrophilic nature of a molecule. The kinetics of reactions involving benzylidenemalononitriles with carbanions have been analyzed to determine their electrophilicity parameters. researchgate.net

Table 2: Key Global Reactivity Parameters and Their Significance

ParameterFormulaSignificance
Electronegativity (χ)χ ≈ (I + A) / 2Measures the electron-attracting ability.
Chemical Hardness (η)η ≈ (I - A) / 2Indicates resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)Measures the ease of chemical reaction.

I = Ionization Potential, A = Electron Affinity

Advanced Bonding and Interaction Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For compounds structurally similar to this compound, Hirshfeld analysis typically reveals the dominant role of H···H, C···H/H···C, and Br···H/H···Br interactions in the crystal packing. nih.gov The d_norm surface, a key feature of Hirshfeld analysis, uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the d_norm surface indicate strong hydrogen bonding or other close contacts. nih.gov

Table 3: Typical Intermolecular Contacts in Related Brominated Organic Compounds and Their Percentage Contributions from Hirshfeld Surface Analysis

Interaction TypeTypical Percentage ContributionSignificance
H···H~30-40%Represents the most frequent contacts, contributing to overall packing.
C···H/H···C~20-30%Indicates van der Waals interactions and weak hydrogen bonds.
Br···H/H···Br~10-15%Highlights the role of the bromine atom in directing crystal packing.
N···H/H···N~10-15%Points to the involvement of the nitrogen atoms in hydrogen bonding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

In the context of benzylidene compounds, QSAR studies have been employed to correlate their structural features with their antiproliferative activity against various cancer cell lines. nih.gov These studies typically involve calculating a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) for a set of molecules and then using statistical methods to build a predictive model.

For a series of 8-alkyl-2,4-bisbenzylidene-3-nortropinones, a significant 2D-QSAR model was developed using CODESSA-Pro software, demonstrating the potential to predict the antiproliferative activity of new compounds in this class. nih.gov Although a specific QSAR/QSPR study for this compound was not found, the methodologies applied to related compounds could be readily adapted to predict its biological activities or properties, thereby guiding the synthesis of more potent analogues.

Applications and Functional Materials Derived from 2 4 Bromobenzylidene Malononitrile

Design and Development of Non-Linear Optical (NLO) Chromophores

The quest for materials with high non-linear optical (NLO) activity is driven by the demand for advanced applications in telecommunications, optical data storage, and signal processing. Organic chromophores, particularly those with a donor-π-acceptor (D-π-A) structure, are at the forefront of this research due to their large NLO responses and the tunability of their properties through molecular engineering. Derivatives of 2-(4-bromobenzylidene)malononitrile are excellent candidates for NLO materials, exhibiting significant second and higher-order NLO properties.

Second-Order and Higher-Order NLO Properties

Derivatives of this compound are key components in a class of electron-deficient molecules that exhibit strong intramolecular charge transfer (ICT), a fundamental requirement for significant NLO activity. The presence of strong electron-withdrawing groups, like the malononitrile (B47326) moiety, enhances these NLO properties.

The NLO response of these materials is quantified by their hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order NLO response. Research has shown that even subtle changes in the molecular structure of these chromophores can have a profound impact on their NLO properties. nih.gov For instance, the introduction of different substituents on the benzylidene ring can modulate the ICT and, consequently, the hyperpolarizability.

Theoretical calculations, such as those based on Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of newly designed chromophores. nih.gov For example, studies on various benzylidene malononitrile derivatives have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can lead to materials with exceptionally high hyperpolarizability values. nih.govresearchgate.net

The following table provides a comparative look at the calculated NLO properties of different benzylidene malononitrile derivatives:

CompoundFirst Hyperpolarizability (β_total) (esu)Second Hyperpolarizability (⟨γ⟩) (esu)
MSTD713.44 × 10⁻²⁷3.66 × 10⁻³¹
2-(2-Chlorobenzylidene)malononitrile1.5 × 10⁻²⁸Not Reported
2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile2.8 × 10⁻²⁸Not Reported
Data sourced from computational studies on NLO properties of various malononitrile derivatives. nih.gov

Structure-Nonlinear Optical Property Correlations

The relationship between the molecular structure of this compound derivatives and their NLO properties is a critical area of investigation. The core principle lies in the efficiency of the intramolecular charge transfer from the electron-donor part of the molecule to the electron-acceptor part through a π-conjugated bridge. nih.gov

Key structural factors that influence NLO properties include:

Nature of the Donor and Acceptor Groups: The strength of the electron-donating and electron-accepting groups significantly affects the degree of ICT. For example, replacing the bromo substituent with a stronger electron-withdrawing group like a nitro group can enhance the ICT, leading to a redshift in the absorption spectra and potentially a larger NLO response.

The π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor are crucial. Extending the conjugation length or incorporating different aromatic or heteroaromatic rings in the bridge can optimize the NLO response. researchgate.net The concept of a "gradient bridge," where the electronic properties of the bridge are gradually varied, has been explored to enhance hyperpolarizability. researchgate.net

Integration into Advanced Optical Materials

To be utilized in practical applications, NLO chromophores derived from this compound need to be incorporated into host materials, such as polymers, to form thin films with good optical quality and stability. rsc.org These materials can then be fabricated into various electro-optic devices.

One approach is to create guest-host systems where the chromophore is dispersed in a polymer matrix. Another method involves covalently attaching the chromophore to a polymer backbone, which can lead to higher chromophore densities and better temporal stability of the induced NLO properties. researchgate.net The processability of these materials is a key consideration, as poor solubility can limit their practical application. researchgate.net

Derivatives of this compound have been investigated for their potential in various optical applications, including:

Organic Light-Emitting Diodes (OLEDs): Certain malononitrile derivatives have shown promise as low molecular weight materials for OLEDs, exhibiting efficient solid-state emission. rsc.org

Optical Switching and Data Storage: The large third-order NLO susceptibility of some derivatives makes them potential candidates for all-optical switching and high-density optical data storage. bohrium.com

Role in Chemical Sensor Technologies

The inherent electronic and optical properties of this compound derivatives also make them suitable for the development of chemical sensors, particularly optical probes for the detection of metal ions.

Development of Optical Sensor Probes

Optical sensors offer several advantages, including high sensitivity, selectivity, and the potential for real-time monitoring. Sensor probes based on this compound derivatives can be designed to exhibit a change in their optical properties, such as color or fluorescence, upon binding to a specific analyte.

The design of these probes often involves incorporating a recognition unit that can selectively bind to the target analyte, coupled with the chromophoric core of the malononitrile derivative which acts as a signaling unit. The interaction with the analyte modulates the electronic properties of the chromophore, leading to a detectable optical response.

Mechanisms of Selective Metal Ion Detection (e.g., Ni²⁺)

The development of sensors for the selective detection of metal ions is of great importance due to their roles in biological and environmental systems. Derivatives of this compound can be functionalized with chelating agents that can selectively bind to specific metal ions like Ni²⁺. nih.gov

The mechanism of detection typically involves the following steps:

Chelation: The chelating agent on the sensor molecule forms a coordination complex with the target metal ion.

Modulation of ICT: The binding of the metal ion alters the electron density distribution within the chromophore. This change in the intramolecular charge transfer process affects the energy levels of the molecule.

Optical Response: The change in the electronic structure results in a measurable change in the absorption or fluorescence spectrum of the sensor molecule. This could manifest as a color change (colorimetric sensor) or a change in fluorescence intensity or wavelength (fluorometric sensor).

Recent advancements have focused on creating reconfigurable optical sensors. nih.gov These sensors allow for the reversible grafting of different metal ions onto a surface, enabling the detection of various biomolecules or analytes by switching the immobilized metal ion. nih.gov For instance, a sensor functionalized with Ni²⁺ could be used for the detection of specific biomolecules that have an affinity for this ion. nih.gov

Building Blocks for Complex Organic Architectures

The electron-deficient nature of the double bond in this compound, a consequence of the powerful electron-withdrawing nitrile groups, renders it an excellent Michael acceptor. This reactivity, coupled with the presence of the nitrile functionalities, allows for a diverse range of cyclization and condensation reactions, leading to the formation of intricate molecular structures.

Synthesis of Diverse Heterocyclic Compounds

This compound is a key precursor in the synthesis of a variety of heterocyclic compounds. Its reaction with different reagents allows for the construction of diverse ring systems. For instance, it is utilized in multicomponent reactions for the synthesis of privileged medicinal scaffolds. One notable example is the reaction with aldehydes and thiols to produce 1,4-dihydropyridines. sigmaaldrich.com When salicylic (B10762653) aldehydes are used, the reaction yields chromeno[2,3-b]pyridines. sigmaaldrich.com

The pyran ring, another important heterocyclic motif, can be readily synthesized using this compound. The reaction with various aldehydes and active methylene (B1212753) compounds, such as dimedone, in the presence of a catalyst, leads to the formation of tetrahydrobenzo[b]pyran derivatives. researchgate.net Similarly, pyranopyrimidines, a class of fused heterocycles with significant biological activity, are synthesized through multicomponent reactions involving (thio)barbituric acids, malononitrile, and aryl aldehydes, where this compound can be generated in situ or used as a key intermediate. nih.gov

The synthesis of pyrazole (B372694) derivatives is also achievable starting from this compound. For example, the reaction of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) with malononitrile can lead to the formation of pyrazole-containing compounds. nih.gov

Formation of Fused Polycyclic Systems

The reactivity of this compound also extends to the formation of more complex fused polycyclic systems. These reactions often proceed through a cascade of events, including Michael additions and intramolecular cyclizations. The strategic use of this building block allows for the efficient construction of intricate molecular frameworks that are often found in natural products and pharmacologically active molecules.

One strategy involves the use of this compound in reactions that lead to the formation of fused seven-membered ring systems, which are challenging synthetic targets. chemrxiv.org These complex architectures are present in a number of biologically active natural products. chemrxiv.org The unique electronic and steric properties of this compound can be harnessed to control the regioselectivity of these ring-forming reactions.

Contribution to Heterogeneous and Homogeneous Catalysis Research

The synthesis of this compound and its derivatives is a widely used model reaction for evaluating the efficacy of new catalytic systems. Its formation via the Knoevenagel condensation provides a straightforward and reliable method to assess catalyst activity, selectivity, and recyclability under various reaction conditions.

Substrate in Model Catalytic Reactions (e.g., Knoevenagel, Friedländer)

The Knoevenagel condensation of 4-bromobenzaldehyde (B125591) with malononitrile to produce this compound is a classic example of a carbon-carbon bond-forming reaction. wikipedia.org This reaction is frequently employed to test the performance of a wide range of catalysts, including both homogeneous and heterogeneous systems. nih.gov For instance, novel catalysts such as metal-organic frameworks (MOFs) and functionalized nanoparticles have been evaluated using this benchmark reaction. researchgate.netrsc.org The reaction's progress can be easily monitored, and the product is readily isolated and characterized, making it an ideal system for catalyst screening.

The Friedländer annulation, another important condensation reaction for the synthesis of quinolines, can also utilize precursors derived from this compound. The bromo- and nitrile-substituted aromatic ring can be further functionalized to participate in the cyclization reaction, leading to the formation of substituted quinoline (B57606) derivatives.

Studies on Catalyst Performance, Recyclability, and Reaction Efficiency

The synthesis of this compound serves as an excellent platform for detailed studies on catalyst performance. Researchers can systematically vary reaction parameters such as temperature, solvent, and catalyst loading to optimize reaction conditions. researchgate.net For example, the use of greener solvents like water or solvent-free conditions is often explored to develop more environmentally benign synthetic protocols. researchgate.net

A critical aspect of heterogeneous catalysis is the recyclability and stability of the catalyst. The repeated use of a catalyst in the synthesis of this compound allows for the assessment of its long-term performance. rsc.org Any decrease in catalytic activity over successive cycles can be quantified, providing valuable insights into the catalyst's robustness and potential for industrial applications. rsc.org The efficiency of the reaction, typically measured by the yield of the desired product and the reaction time, is another key metric that is rigorously evaluated using this model reaction. nih.gov

Below is a data table summarizing the catalytic performance in the synthesis of benzylidene malononitrile derivatives, including this compound, using different catalytic systems.

CatalystSubstrate 1Substrate 2SolventTemperature (°C)Time (min)Yield (%)Ref.
NiCu@MWCNT4-IodobenzaldehydeMalononitrileH₂O/CH₃OH (1:1)251595±2 nih.gov
NiCu@MWCNT4-ChlorobenzaldehydeMalononitrileH₂O/CH₃OH (1:1)252093±2 nih.gov
MOF 14-BromobenzaldehydeMalononitrileNot SpecifiedNot SpecifiedNot Specified>99 rsc.org
MOF 24-BromobenzaldehydeMalononitrileNot SpecifiedNot SpecifiedNot Specified>99 rsc.org
Piperidine4-(Diphenylamino)benzaldehydeMalononitrileEthanolRoom Temp.18095 mdpi.com
Fe₃O₄@Hydrol-PMMAn4-NitrobenzaldehydeMalononitrileSolvent-freeNot Specified5-3081-96 researchgate.net

Q & A

Basic: What are the most efficient synthetic routes for 2-(4-bromobenzylidene)malononitrile, and how do reaction conditions influence yield?

Methodological Answer:
The Knoevenagel condensation between 4-bromobenzaldehyde and malononitrile is the primary synthetic route. Catalytic methods significantly enhance efficiency:

  • Heterogeneous catalysis : Oxone-modified biopolymers (e.g., fibroin or chitin) achieve yields >95% under solvent-free, room-temperature conditions .
  • Acid catalysis : Phosphorus pentoxide in ethanol at reflux yields 68% after recrystallization .
  • Eco-friendly methods : Alum in aqueous medium achieves 95% yield with reduced environmental impact .
    Key variables : Catalyst type, solvent polarity (higher polarity accelerates kinetics ), and temperature.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm C≡N stretching (~2210 cm⁻¹) and C=C conjugation (~1650 cm⁻¹) .
  • NMR : 1H^1H NMR shows aromatic protons (δ 7.67–7.77 ppm) and the benzylidene proton (singlet, δ ~7.71 ppm) .
  • X-ray crystallography : Reveals planar molecular geometry (r.m.s. deviation <0.05 Å) and absence of strong intermolecular interactions, critical for understanding packing behavior .

Advanced: How do electronic and steric effects influence the reactivity of this compound in cycloaddition or nucleophilic addition reactions?

Methodological Answer:

  • Electronic effects : The electron-withdrawing bromine and nitrile groups activate the α,β-unsaturated system for Michael additions. For example, reactions with enehydrazinoketones proceed without base due to enhanced nucleophilicity of the ketone .
  • Steric effects : Bulky substituents on reactants (e.g., tert-butyl groups) may reduce regioselectivity in cycloadditions, requiring computational modeling to predict outcomes .

Advanced: How can researchers resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:
Discrepancies in base requirements (e.g., reactions with 3-anilinocyclohex-2-en-1-one require base, while N-alkyl derivatives do not) can be resolved via:

  • Kinetic studies : Monitor intermediates using time-resolved in situ Raman spectroscopy or PXRD to identify rate-determining steps .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) can clarify transition states and electronic effects .

Advanced: What role does this compound play in designing nonlinear optical (NLO) materials?

Methodological Answer:
The compound’s extended π-conjugation and strong electron-withdrawing groups enhance hyperpolarizability, a key metric for NLO efficiency. Strategies include:

  • Structural modification : Introducing electron-donating groups (e.g., methoxy) to the benzylidene moiety improves charge-transfer transitions .
  • Crystal engineering : Planar molecular geometry (evidenced by X-ray data) facilitates alignment in poled polymers for second-harmonic generation .

Advanced: How can solvent polarity and mechanochemical methods optimize the synthesis of derivatives?

Methodological Answer:

  • Solvent polarity : Polar solvents (e.g., DMF) accelerate Knoevenagel condensation by stabilizing zwitterionic intermediates, as shown by in situ Raman studies .
  • Mechanochemistry : Ball-milling with catalytic K2_2CO3_3 achieves solvent-free synthesis, reducing waste and energy consumption .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, respiratory protection (NIOSH P95), and chemical-resistant suits .
  • Waste management : Neutralize with dilute NaOH before disposal to prevent release of toxic HCN .

Advanced: What computational tools predict the electronic properties of this compound derivatives?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP functional to model HOMO-LUMO gaps and absorption spectra .
  • Molecular dynamics (MD) : Simulate crystal packing using Materials Studio to optimize NLO performance .

Table: Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point148–150°C
IR (C≡N stretch)2210 cm⁻¹
1H^1H NMR (benzylidene H)δ 7.71 ppm (singlet)
Crystal Planarityr.m.s. deviation = 0.023 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromobenzylidene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromobenzylidene)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.